2-alpha-D-glucosyl-D-glucose

Prebiotic selectivity Gut microbiota Disaccharide fermentation

Kojibiose (2-O-α-D-glucopyranosyl-α-D-glucopyranose, CAS 2140-29-6) is a naturally occurring disaccharide composed of two glucose units connected by an α-(1→2) glycosidic bond. It belongs to the α-diglucoside family alongside maltose (α-1,4), isomaltose (α-1,6), nigerose (α-1,3), and trehalose (α,α-1,1), yet the position of its glycosidic linkage confers distinct biological and physicochemical properties.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B13725803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-alpha-D-glucosyl-D-glucose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1
InChIKeyHIWPGCMGAMJNRG-CQUJWQHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kojibiose (2-alpha-D-glucosyl-D-glucose) Procurement Guide – Rare α-(1→2)-Linked Disaccharide for Differentiated Functional Food and Pharmaceutical Applications


Kojibiose (2-O-α-D-glucopyranosyl-α-D-glucopyranose, CAS 2140-29-6) is a naturally occurring disaccharide composed of two glucose units connected by an α-(1→2) glycosidic bond [1]. It belongs to the α-diglucoside family alongside maltose (α-1,4), isomaltose (α-1,6), nigerose (α-1,3), and trehalose (α,α-1,1), yet the position of its glycosidic linkage confers distinct biological and physicochemical properties [2]. Kojibiose is found in honey, sake, koji extract, and glucose caramel, though at low natural abundance [3]. Commercially, it is available as a ≥98% (HPLC) white to off-white crystalline powder with a melting point of ~174.5 °C, water solubility of 5 mg/mL, and recommended storage at -20 °C . Recent advances in engineered sucrose phosphorylase have enabled scalable enzymatic production, making industrial procurement increasingly viable [4].

Why Kojibiose Cannot Be Substituted by Other α-Diglucosides – Glycosidic Linkage Position Is the Functional Determinant


The five α-diglucosides—kojibiose (α-1,2), nigerose (α-1,3), maltose (α-1,4), isomaltose (α-1,6), and trehalose (α,α-1,1)—differ solely in the position of their glycosidic bond, yet this single structural variable dictates profoundly divergent biological outcomes [1]. The α-(1→2) linkage of kojibiose exhibits high resistance to hydrolysis by mammalian intestinal brush border enzymes compared to the readily digestible α-1,4 bond of maltose [2]. Critically, the linkage position determines prebiotic selectivity: in a systematic comparison of 20 disaccharides, only kojibiose and the β-linked sophorose achieved prebiotic index scores above 20, with most other α-diglucosides scoring substantially lower [3]. Furthermore, oral microbial metabolism is linkage-dependent; Streptococcus-dominated cariogenic communities flourish on sucrose and trehalose but are markedly suppressed on kojibiose [4]. These data demonstrate that generic substitution among α-diglucosides is not scientifically justifiable—the glycosidic bond position alone governs digestibility, prebiotic potency, and cariogenic potential. The quantitative evidence that follows directly supports this conclusion.

Kojibiose Quantitative Differentiation Evidence – Head-to-Head Data Against Comparator Disaccharides and Prebiotic Standards


Kojibiose Achieves the Highest Prebiotic Index (PI = 21.62) Among 20 Disaccharides Tested in Human Fecal Fermentation

In a systematic in vitro fermentation study of 20 structurally diverse disaccharides, kojibiose [Glc-α(1→2)-Glc] attained the highest prebiotic index (PI) score of 21.62, exceeding the next best disaccharide sophorose [Glc-β(1→2)-Glc] at PI = 18.63 [1]. The prebiotic index integrates bifidobacteria and lactobacilli stimulation, bacteroides suppression, and short-chain fatty acid production into a single quantitative metric. Disaccharides with 1→2, 1→4, and 1→6 linkages generally produced favorable PI scores, but kojibiose's combination of α-configuration and 1→2 linkage uniquely maximized beneficial bacterial growth while minimizing bacteroides. All other α-diglucosides—including maltose, isomaltose, nigerose, and trehalose—scored substantially lower than kojibiose, and mannose-containing disaccharides yielded negative PI values due to bacteroides dominance [1].

Prebiotic selectivity Gut microbiota Disaccharide fermentation

Kojibiose Limits Cariogenic Streptococcus Abundance to 5.1% vs. 91.8% for Sucrose and 55.9% for Trehalose in Human Salivary Microbiome

A direct comparative study incubated human salivary bacterial communities with sucrose, trehalose, kojibiose, and xylitol for 48 hours in a defined carbon-limited medium, followed by 16S rRNA gene sequencing [1]. Streptococcus spp., the principal bacterial taxon linked to dental caries pathogenesis, dominated sucrose incubations at 91.8 ± 6.4% (mean ± SD) and trehalose incubations at 55.9 ± 38.6%, indicating severe loss of microbial diversity. In marked contrast, kojibiose incubations maintained Streptococcus at only 5.1 ± 3.7%, with Veillonella (26.8 ± 19.6%) as the predominant genus—a profile closely resembling the healthy, non-cariogenic salivary microbiome composition. Total organic acid production (lactate, acetate, formate) was 0.85 ± 0.4 mM for kojibiose versus 7.6 ± 5.7 mM for sucrose and 6.5 ± 5.6 mM for trehalose, and pH remained above the critical enamel demineralization threshold of 5.5 for all kojibiose incubations [1]. Only Actinomyces viscosus and select lactobacilli possessed the requisite GH65 and GH15 glycoside hydrolases to metabolize kojibiose, in contrast to the widespread streptococcal enzymes targeting sucrose and trehalose [1].

Low-cariogenic sweetener Oral microbiome Streptococcus suppression

Prior Kojibiose Conditioning Induces Bifidobacteria by 44–55% Upon Re-exposure, Whereas Trehalose Suppresses Bifidobacteria

An in vitro gut microbiota study assessed the impact of glycosidic linkage across seven rare and new-to-nature disaccharides using fecal inocula from four healthy donors [1]. While single-exposure kojibiose supplementation produced only a modest (non-significant) bifidobacteria increase, prior conditioning of the fecal inoculum in kojibiose medium generated a profound and sustained bifidogenic response: bifidobacteria increased by 44% upon reinoculation into kojibiose medium and by 55% upon reinoculation into fibrulose-supplemented medium [1]. This conditioning effect was unique to kojibiose among the α-diglucosides tested. By contrast, trehalose [Glc-α(1→1)α-Glc] supplementation suppressed bifidobacteria, and ribose glucoside [Glc-α(1→2)-Rib] and 4′-epitrehalose [Glc-α(1→1)α-Gal] similarly failed to induce bifidobacteria [1]. Fibrulose (a low-DP fructan) and L-arabinose glucoside [Glc-α(1→3)-L-Ara] significantly stimulated bifidobacteria in single exposure but did not demonstrate the same magnitude of conditioning-induced amplification observed with kojibiose [1].

Bifidobacteria induction Gut microbiome conditioning Repeated exposure prebiotic effect

Kojibiose Delivers ~50% Relative Sweetness vs. Sucrose with Up to 20% Calorie Reduction, Outperforming Commercial Prebiotic Oligosaccharides in Palatability

According to research from Ghent University's Centre for Synthetic Biology, kojibiose exhibits approximately half the sweetness intensity of sucrose (relative sweetness ~50%) and provides up to one-fifth fewer calories than traditional sugars [1]. This places kojibiose in a unique sensory position: it is substantially sweeter than commercial prebiotic oligosaccharides, which typically range from 15–25% relative sweetness as established by sensory panel analysis [2], yet delivers meaningful caloric reduction versus sucrose. The combination of moderate sweetness, reduced caloric load, and the low-cariogenic profile documented above [3] addresses a critical formulation gap—conventional high-intensity sweeteners (e.g., steviol glycosides, sucralose) achieve sweetness levels hundreds of times sucrose but frequently impart off-flavors, while most prebiotic oligosaccharides lack sufficient sweetness intensity for standalone sugar replacement [2].

Low-calorie sweetener Sugar reduction Sensory quality

Kojibiose Co-Administration Enhances Hemoglobin Production by 17% vs. Iron Supplement Alone, Surpassing GOS-Lu in Iron-Deficient Rats

In an in vivo study using iron-deficient rats, concurrent oral administration of kojibiose with FeCl3 significantly increased hemoglobin (Hb) production by 17% and mean Hb concentration in erythrocytes by 19.7% relative to animals receiving FeCl3 alone [1]. This effect surpassed that of galacto-oligosaccharides derived from lactulose (GOS-Lu), which increased Hb production by 14.1%. The enhanced iron absorption was mechanistically linked to decreased plasmatic hepcidin levels, indicating improved intestinal iron transport across the enterocyte basolateral membrane [1]. The study further demonstrated that the prebiotic structure influenced the magnitude of iron absorption enhancement: kojibiose's α-(1→2)-linked diglucoside structure outperformed the GOS-Lu oligosaccharide mixture, suggesting that the specific glycosidic configuration contributes to mineral absorption modulation [1]. Iron absorption enhancement of this nature has not been reported for the common α-diglucosides maltose, isomaltose, or trehalose.

Iron absorption enhancement Prebiotic mineral bioavailability Nutritional anemia

Kojibiose Procurement-Linked Application Scenarios – Evidence-Backed Use Cases in Food, Pharma, and Oral Care


Functional Food and Beverage Prebiotic with Verified Highest-in-Class Prebiotic Index

For manufacturers developing functional foods, dietary supplements, or fermented dairy products with substantiated prebiotic claims, kojibiose offers the highest documented prebiotic index (PI = 21.62) among structurally characterized disaccharides. This directly outperforms other α-diglucosides including maltose, isomaltose, and nigerose, as well as the β-linked sophorose (PI = 18.63), providing a quantifiable basis for label claims and product differentiation [1]. Combined with its moderate sweetness (~50% of sucrose), kojibiose can serve as a dual-functional ingredient—simultaneously delivering prebiotic activity and partial sugar replacement—without requiring the high-intensity sweetener blending needed for less sweet commercial prebiotic oligosaccharides (15–25% relative sweetness) [2].

Low-Cariogenic Sugar Replacement for Oral Health-Focused Confectionery, Beverages, and Dental Care Products

Kojibiose's demonstrated ability to limit cariogenic Streptococcus abundance to 5.1% versus 91.8% for sucrose and 55.9% for trehalose in human salivary microbiome incubations positions it as a scientifically substantiated low-cariogenic sweetener [3]. This evidence supports formulation of sugar-free or reduced-sugar confectionery, chewing gums, lozenges, and beverages where dental caries risk reduction is a key product claim. Unlike trehalose—which is commercially available and relatively inexpensive but still enriches Streptococcus to 55.9%—kojibiose offers substantially superior oral microbiome preservation. The 8.9-fold reduction in organic acid production versus sucrose further supports 'tooth-friendly' positioning [3].

Iron-Fortified Nutritional Products Leveraging Kojibiose's Unique Mineral Absorption Enhancement

The 17% increase in hemoglobin production and 19.7% improvement in mean corpuscular hemoglobin concentration observed with kojibiose co-administration in iron-deficient animals exceeds the enhancement achieved by GOS-Lu (14.1%) and is not documented for any other α-diglucoside [4]. This creates a differentiated application in iron-fortified infant formulas, maternal nutrition products, sports nutrition, and developing-market nutritional interventions targeting iron-deficiency anemia. The mechanism—hepcidin suppression improving intestinal iron transport—provides a scientifically defensible basis for 'enhanced iron absorption' product claims when kojibiose is incorporated as a functional co-ingredient with iron salts [4].

Synbiotic and Microbiome-Targeted Formulations Exploiting Kojibiose's Gut Conditioning Effect

Kojibiose's unique capacity to condition the gut microbiome for amplified bifidogenic response upon repeated exposure (44–55% bifidobacteria induction) distinguishes it from trehalose and other disaccharides that either suppress or fail to induce bifidobacteria [5]. This property is directly exploitable in multi-strain synbiotic formulations where kojibiose serves as the selective carbon source that sustains and amplifies co-administered Bifidobacterium probiotic strains. The conditioning effect suggests particular value in products designed for daily, repeated consumption—such as probiotic yogurts, fermented milk drinks, and daily synbiotic supplements—where each subsequent dose benefits from the microbiome priming established by prior kojibiose exposure [5].

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